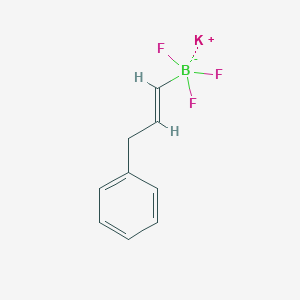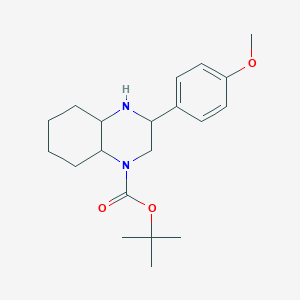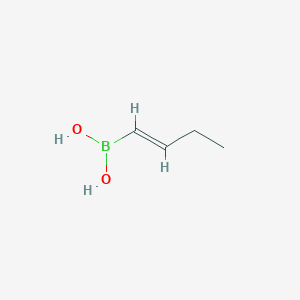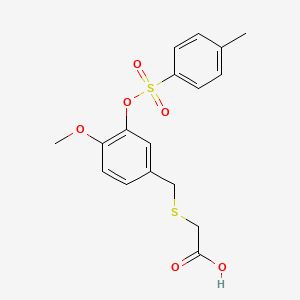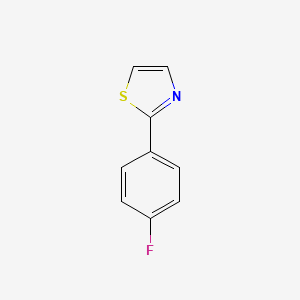
2-(4-Fluorophenyl)thiazole
Vue d'ensemble
Description
“2-(4-Fluorophenyl)thiazole” is a chemical compound that contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring in this compound is substituted with a 4-fluorophenyl group . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of “2-(4-Fluorophenyl)thiazole” and its derivatives often involves reactions with various substituents. The synthesis process can be influenced by the type and position of these substituents . For instance, a study described the synthesis of a new series of aromatic 2,4-disubstituted 1,3-thiazole analogues with trypanocidal potency .Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)thiazole” includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. This ring is substituted with a 4-fluorophenyl group . The molecular weight of a similar compound, “4-(2-Fluorophenyl)thiazole”, is 179.22 .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Fluorophenyl)thiazole” can vary depending on the specific conditions and reactants used. For example, one study reported the synthesis of a new series of aromatic 2,4-disubstituted 1,3-thiazole analogues with trypanocidal potency .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Fluorophenyl)thiazole” can vary depending on its specific structure and substituents. For example, “4-(2-Fluorophenyl)thiazole” has a molecular weight of 179.22 and is a liquid at room temperature .Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives, including 2-(4-Fluorophenyl)thiazole, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Properties
Thiazole compounds have been reported to possess analgesic properties . This means they could potentially be used in the development of new pain relief medications.
Antimicrobial Activity
Thiazole derivatives have shown a wide range of antimicrobial activities, including antibacterial and antifungal effects . For instance, they have been found to be effective against Gram-positive bacteria like Enterococcus faecalis, Gram-negative bacteria such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and yeast like C. albicans .
Anticancer Properties
Thiazole compounds have demonstrated anticancer properties . This suggests that they could be used in the development of new cancer therapies.
Antihypertensive Activity
Thiazole derivatives have been found to exhibit antihypertensive activity . This means they could potentially be used in the treatment of high blood pressure.
Anti-inflammatory Properties
Thiazole compounds have been reported to possess anti-inflammatory properties . This suggests that they could be used in the development of new anti-inflammatory drugs.
Antimalarial Activity
Thiazole derivatives have shown antimalarial activity . This suggests that they could be used in the development of new antimalarial drugs.
Antipsychotic Activity
Thiazole compounds have demonstrated antipsychotic properties . This suggests that they could be used in the development of new antipsychotic drugs.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to modulate the activity of many enzymes involved in metabolism . They have also been reported to interact with DNA and topoisomerase II .
Mode of Action
Thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole derivatives have been reported to have good reactivities, as indicated by their small band gap energies .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
Action Environment
It’s worth noting that the biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAFKSDODCFYPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311059 | |
| Record name | 2-(4-Fluorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)thiazole | |
CAS RN |
1005196-13-3 | |
| Record name | 2-(4-Fluorophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005196-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


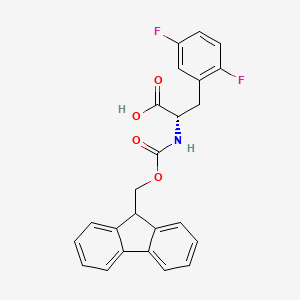

![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3070646.png)
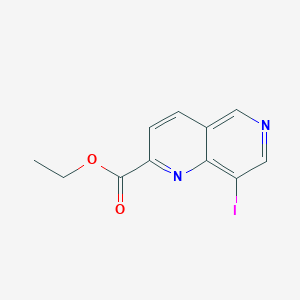
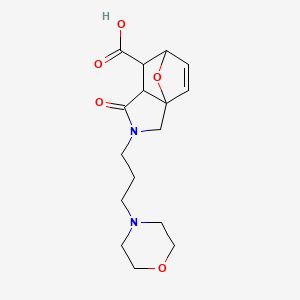

![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3070683.png)
![3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol](/img/structure/B3070688.png)
![Hexakis[(trimethylsilyl)ethynyl]benzene](/img/structure/B3070695.png)
